N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide
Description
Chemical Structure: The compound, with the molecular formula C₁₅H₁₃BrClNO₂, features a bromo-methylphenyl group attached to the acetamide nitrogen and a 2-chlorophenoxy moiety at the α-position of the acetamide (Fig. 1). Its average molecular mass is 354.628 g/mol, and the monoisotopic mass is 352.981818 g/mol . Key Properties:
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-10-6-7-13(11(16)8-10)18-15(19)9-20-14-5-3-2-4-12(14)17/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMCFEURGRDQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromo-substituted methylphenyl group
- Chlorophenoxy group
- Acetamide moiety
The molecular formula is , and its synthesis typically involves the amidation of 2-bromo-4-methylaniline with 2-chlorophenoxyacetic acid using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) .
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. This compound may modulate their activity, leading to therapeutic effects. The presence of halogen substituents (bromine and chlorine) enhances the compound's reactivity, potentially increasing its binding affinity to biological targets .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The mechanism may involve:
- Induction of apoptosis in cancer cells
- Inhibition of specific signaling pathways involved in tumor growth .
Case Study: Anticancer Screening
A study reported that derivatives similar to this compound exhibited IC50 values ranging from 1.18 µM to 4.18 µM against various cancer cell lines, indicating a strong potential for development as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HEPG2 | 1.18 ± 0.14 |
| Similar Derivative | MCF7 | 4.18 ± 0.05 |
| Similar Derivative | SW1116 | 0.67 ± 0.10 |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Research Findings: Antimicrobial Evaluation
A study evaluated several derivatives for their antimicrobial properties, revealing that compounds with similar structures to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves:
-
Formation of Starting Materials :
- Synthesis begins with 2-bromo-4-methylaniline and 2-chlorophenoxyacetic acid.
-
Amidation Reaction :
- The reaction is facilitated by coupling agents like DCC in an organic solvent such as dichloromethane at room temperature.
- Purification :
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide exhibits promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Anticancer Screening
A notable study reported the following IC50 values for this compound against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HEPG2 | 1.18 ± 0.14 |
| Similar Derivative | MCF7 | 4.18 ± 0.05 |
| Similar Derivative | SW1116 | 0.67 ± 0.10 |
The mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth.
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown significant antimicrobial activity against various bacterial strains.
Research Findings: Antimicrobial Evaluation
A study evaluating derivatives similar to this compound found notable effectiveness against both Gram-positive and Gram-negative bacteria.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
-
Formation of Starting Materials :
- The synthesis begins with 2-bromo-4-methylaniline and 2-chlorophenoxyacetic acid.
-
Amidation Reaction :
- The amidation is facilitated by coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide) in an organic solvent like dichloromethane at room temperature.
-
Purification :
- The final product is purified to achieve the desired purity level for research applications.
Analytical Techniques
This compound can be analyzed using various chromatographic techniques:
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Structural and Physicochemical Properties
Key Observations :
- The target compound has a higher molecular mass than simpler analogs like 2-(2-bromo-4-methylphenoxy)acetamide due to the additional chlorophenoxy group and substituted phenyl ring .
- Substituents like fluorine (Compound 30) or isoindolyl (ZINC1162830) alter polarity and bioavailability. For example, ZINC1162830 has higher H-bond acceptors (5 vs. target compound’s 5) but fewer rotatable bonds (7 vs. tivozanib’s 6) .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Activities of Related Acetamides
Key Observations :
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via amide coupling using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM). Key steps include:
- Activation of carboxylic acid derivatives (e.g., 2-(2-chlorophenoxy)acetic acid) with TBTU and 2,6-lutidine as a base.
- Reaction with aromatic amines (e.g., 2-bromo-4-methylaniline) under controlled temperatures (0–30°C) to avoid side reactions.
- Purification via column chromatography using hexane:ethyl acetate (9:3 v/v) as the mobile phase .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and monitor reaction progress via TLC. Lower temperatures (0–5°C) minimize decomposition of reactive intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers expect?
- Answer :
- 1H NMR : Aromatic protons in the 2-bromo-4-methylphenyl group appear as multiplets at δ 6.8–7.5 ppm. The acetamide NH proton resonates as a singlet at δ 10.2–10.8 ppm, while the phenoxy group’s protons appear as a doublet near δ 6.5–7.0 ppm .
- 13C NMR : Carbonyl (C=O) signals at ~168–170 ppm; bromine and chlorine substituents cause deshielding of adjacent carbons (~125–140 ppm) .
- Mass Spectrometry : Molecular ion [M+H]+ peaks align with the molecular weight (e.g., ~357–360 g/mol for C15H12BrClNO2), with fragmentation patterns showing loss of Br (80 Da) or Cl (35 Da) .
Q. How can researchers confirm the compound’s purity and crystallinity?
- Answer :
- Melting Point Analysis : Sharp melting points (±2°C) indicate purity (e.g., 160–165°C for analogous acetamides) .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C–Br: ~1.89 Å, C–Cl: ~1.74 Å) and dihedral angles between aromatic rings (e.g., 60–70°) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.5% .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromine and chlorine substitution in this compound?
- Answer :
- Steric and Electronic Effects : Bromine at the ortho position (2-bromo) on the phenyl ring is stabilized by resonance with the acetamide group. Chlorine on the phenoxy moiety directs electrophilic substitution via its electron-withdrawing effect .
- Computational Modeling : Density Functional Theory (DFT) studies predict charge distribution favoring bromine at the ortho position due to lower activation energy (~15–20 kcal/mol) compared to meta substitution .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the compound’s solid-state structure and stability?
- Answer :
- Hydrogen Bonding : The amide N–H forms intermolecular bonds with carbonyl oxygens (N–H···O, ~2.1 Å), stabilizing crystal packing .
- π-π Interactions : Overlap between chlorophenoxy and bromophenyl rings (distance ~3.5–4.0 Å) enhances thermal stability (decomposition >250°C) .
- Table 1 : Key crystallographic parameters from SCXRD:
| Parameter | Value | Source |
|---|---|---|
| Space group | P 1 | |
| Dihedral angle | 62.3° | |
| Hydrogen bonds | 2.09 Å (N–H···O) |
Q. What strategies resolve contradictions in bioactivity data between in vitro and computational docking studies?
- Answer :
- Docking vs. Experimental IC50 : If computational models predict high binding affinity (e.g., ΔG = −8.5 kcal/mol) but in vitro assays show low activity, consider:
- Solubility limitations (logP >3 may reduce bioavailability).
- Protein flexibility in molecular dynamics (MD) simulations vs. rigid docking .
- Validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics and confirm docking predictions .
Methodological Guidance
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Protocol :
Prepare solutions in buffers (pH 1–13) and store at 25°C, 40°C, and 60°C.
Monitor degradation via HPLC at 254 nm (C18 column, acetonitrile:water 70:30).
Identify degradation products (e.g., dehalogenation or hydrolysis) using LC-MS .
Q. What computational tools are recommended for predicting the compound’s reactivity and spectroscopic properties?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
